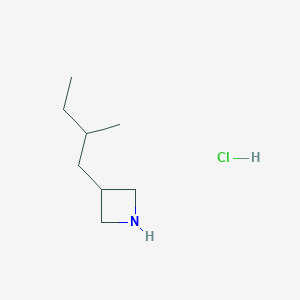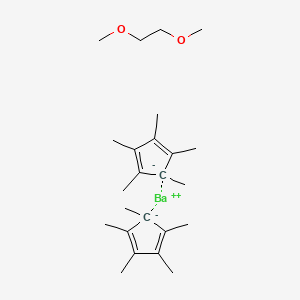![molecular formula C5H8FN B13426569 4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
4-Fluoro-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-azabicyclo[2.1.1]hexane can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the modular approach mentioned above provides a scalable route for its synthesis. The use of commercially available starting materials and photochemical reactions makes this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Ring-Opening Reactions: The azabicyclo moiety can participate in ring-opening reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, making the compound a versatile building block in organic synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, ring-opening reactions with amines can yield amine-substituted derivatives, while reactions with alcohols can produce alcohol-substituted products .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs) targeting specific proteins.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-azabicyclo[2.1.1]hexane involves its ability to act as an electrophile in ring-opening reactions. The compound’s azabicyclo moiety can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in medicinal chemistry and organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.1.1]hexane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-azabicyclo[2.1.1]hexane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
4-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to the presence of the fluorine atom, which enhances its reactivity and makes it a valuable building block in various chemical reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H8FN |
|---|---|
Molekulargewicht |
101.12 g/mol |
IUPAC-Name |
4-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-1-4(2-5)7-3-5/h4,7H,1-3H2 |
InChI-Schlüssel |
XDCLELBDNAPMJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)


![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)

![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)


![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)


